molecular formula C21H22N8O3 B1242052 4-Methoxy-3-nitrobenzaldehyde (4-anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazone

4-Methoxy-3-nitrobenzaldehyde (4-anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazone

Cat. No. B1242052
M. Wt: 434.5 g/mol
InChI Key: LHZYCIWASXAPRQ-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-[(4-methoxy-3-nitrophenyl)methylideneamino]-N4-phenyl-6-(1-pyrrolidinyl)-1,3,5-triazine-2,4-diamine is an aromatic ether and a C-nitro compound.

Scientific Research Applications

Synthesis and Structural Analysis

  • Hydrazone compounds, including those derived from 4-Methoxy-3-nitrobenzaldehyde, are often studied for their synthesis and structural properties. For example, research by Urbonavičiūtė et al. (2014) focused on synthesizing a range of hydrazone derivatives, which includes the synthesis of hydrazide and subsequent condensation with aromatic aldehydes to form hydrazone-type derivatives (Urbonavičiūtė, Vaickelionienė, & Mickevičius, 2014).
  • Raj et al. (2008) conducted a study on the synthesis and spectral characterization of a hydrazone compound, providing insights into the molecular structure and crystal formation of such compounds (Raj, Prathapachandra Kurup, & Suresh, 2008).

Antibacterial and Antifungal Applications

  • Hydrazone compounds have been explored for their antibacterial and antifungal properties. For instance, a study by He and Xue (2021) demonstrated the antibacterial efficacy of hydrazone compounds derived from 4-dimethylaminobenzohydrazide against various bacterial strains (He & Xue, 2021).

Analytical Chemistry Applications

  • In the field of analytical chemistry, triazine-based hydrazine reagents, such as those derived from 4-Methoxy-3-nitrobenzaldehyde, are used for the determination of aldehydes in water samples, as described by Kempter and Karst (2000) (Kempter & Karst, 2000).

Optical and Electronic Applications

  • Hydrazone derivatives have been investigated for their potential in optical and electronic applications, such as second harmonic generation. A study by Potember, Hoffman, & Stetyick (1989) found that certain hydrazone derivatives exhibited significant second harmonic signals, highlighting their potential in this area (Potember, Hoffman, & Stetyick, 1989).

Anticancer Research

  • Some hydrazone compounds have been synthesized and evaluated for their potential anticancer activities. Research by Abu-Surrah et al. (2010) involved synthesizing new palladium(II) complexes with hydrazone Schiff base ligands, which showed promising cytotoxic effects against certain carcinoma cells (Abu-Surrah et al., 2010).

properties

Product Name

4-Methoxy-3-nitrobenzaldehyde (4-anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazone

Molecular Formula

C21H22N8O3

Molecular Weight

434.5 g/mol

IUPAC Name

2-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H22N8O3/c1-32-18-10-9-15(13-17(18)29(30)31)14-22-27-20-24-19(23-16-7-3-2-4-8-16)25-21(26-20)28-11-5-6-12-28/h2-4,7-10,13-14H,5-6,11-12H2,1H3,(H2,23,24,25,26,27)/b22-14+

InChI Key

LHZYCIWASXAPRQ-HYARGMPZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-nitrobenzaldehyde (4-anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazone
Reactant of Route 2
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4-Methoxy-3-nitrobenzaldehyde (4-anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazone
Reactant of Route 3
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4-Methoxy-3-nitrobenzaldehyde (4-anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazone
Reactant of Route 4
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4-Methoxy-3-nitrobenzaldehyde (4-anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazone
Reactant of Route 5
Reactant of Route 5
4-Methoxy-3-nitrobenzaldehyde (4-anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazone
Reactant of Route 6
Reactant of Route 6
4-Methoxy-3-nitrobenzaldehyde (4-anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazone

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